molecular formula C15H16N2O2 B10933845 (2Z)-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1-(3-hydroxyphenyl)prop-2-en-1-one

(2Z)-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1-(3-hydroxyphenyl)prop-2-en-1-one

Cat. No.: B10933845
M. Wt: 256.30 g/mol
InChI Key: LAGSDFILZKLHHG-FPLPWBNLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2Z)-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1-(3-hydroxyphenyl)prop-2-en-1-one is a synthetic organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1-(3-hydroxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an aromatic aldehyde and an aromatic ketone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction conditions often include refluxing the mixture in ethanol or methanol to facilitate the formation of the chalcone.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product. Purification techniques such as recrystallization or column chromatography are employed to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1-(3-hydroxyphenyl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1-(3-hydroxyphenyl)prop-2-en-1-one is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Medicine

In medicine, the compound’s potential therapeutic effects are investigated. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its chemical properties make it suitable for various applications in material science and manufacturing.

Mechanism of Action

The mechanism of action of (2Z)-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1-(3-hydroxyphenyl)prop-2-en-1-one involves its interaction with molecular targets such as enzymes, receptors, and proteins. The hydroxyphenyl group can form hydrogen bonds with biological molecules, while the pyrazole ring can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1-(3-hydroxyphenyl)prop-2-en-1-one
  • (2Z)-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1-(4-hydroxyphenyl)prop-2-en-1-one
  • (2Z)-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1-(3-methoxyphenyl)prop-2-en-1-one

Uniqueness

The uniqueness of (2Z)-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1-(3-hydroxyphenyl)prop-2-en-1-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C15H16N2O2

Molecular Weight

256.30 g/mol

IUPAC Name

(Z)-3-(1-ethyl-5-methylpyrazol-4-yl)-1-(3-hydroxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C15H16N2O2/c1-3-17-11(2)13(10-16-17)7-8-15(19)12-5-4-6-14(18)9-12/h4-10,18H,3H2,1-2H3/b8-7-

InChI Key

LAGSDFILZKLHHG-FPLPWBNLSA-N

Isomeric SMILES

CCN1C(=C(C=N1)/C=C\C(=O)C2=CC(=CC=C2)O)C

Canonical SMILES

CCN1C(=C(C=N1)C=CC(=O)C2=CC(=CC=C2)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.